molecular formula C18H11Cl2N3O4 B2626241 2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 922122-50-7

2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Numéro de catalogue: B2626241
Numéro CAS: 922122-50-7
Poids moléculaire: 404.2
Clé InChI: BAGTYSZRLRGIID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Significance of Benzamide Derivatives in Drug Discovery

Benzamide derivatives have emerged as privileged structures in drug design due to their conformational flexibility and ability to engage diverse biological targets. The amide linkage provides rotational freedom, enabling adaptation to binding pockets, while the aromatic ring facilitates π-π stacking and hydrophobic interactions. Recent advances highlight their therapeutic potential:

Benzamide Derivative Biological Target Therapeutic Application Key Structural Features
Rucaparib PARP-1 Ovarian Cancer Fluorinated benzamide core
MS-275 (Entinostat) Histone Deacetylases Lymphoma 2-Aminophenyl benzamide
Sigma-1 Receptor Ligands Sigma Proteins Neurological Disorders Halogenated benzamide scaffolds

The dichloro substitution pattern in 2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide draws inspiration from established SAR studies. Chlorine atoms at the 2- and 5-positions of the benzamide ring enhance binding through halogen bonding with protein residues while increasing lipophilicity for membrane penetration. This substitution strategy mirrors optimized compounds showing nanomolar affinity for sigma receptors and PARP-1.

Pharmacological Relevance of Benzofuran-1,3,4-Oxadiazole Hybrid Scaffolds

The fusion of benzofuran with 1,3,4-oxadiazole creates a synergistic pharmacophore combining antimicrobial resilience and enzymatic inhibition. Benzofuran’s oxygen heteroatom contributes to electron-rich aromatic systems capable of intercalating DNA or disrupting microbial membranes. When conjugated to 1,3,4-oxadiazole—a heterocycle renowned for metabolic stability—the hybrid exhibits enhanced pharmacokinetic properties:

  • Benzofuran Component : The 7-methoxy group donates electron density through resonance, stabilizing charge-transfer complexes with biological targets. Natural benzofurans like ailanthoidol demonstrate this moiety’s role in anticancer activity.
  • 1,3,4-Oxadiazole Bridge : Acts as a bioisostere for ester or carbonyl groups, resisting hydrolysis while maintaining hydrogen-bond acceptor capacity. Its planar structure facilitates π-stacking with tyrosine or tryptophan residues in enzyme active sites.

This dual heterocyclic system has been validated in compounds showing dual inhibition of bacterial RNA polymerase and cancer cell proliferation. The oxadiazole’s nitrogen atoms further enable chelation of metal ions in catalytic sites, a feature exploited in kinase and protease inhibitors.

Rationale for this compound as a Target Molecule

This hybrid molecule exemplifies structure-based design principles by integrating three optimized pharmacophoric elements:

  • Halogenated Benzamide Core
    The 2,5-dichloro configuration on the benzamide ring enhances target binding through two complementary mechanisms:

    • Ortho-Chlorine : Engages in halogen bonding with carbonyl oxygens in enzyme active sites, as seen in PARP-1 inhibitors.
    • Para-Chlorine : Increases aromatic electron withdrawal, polarizing the amide bond for stronger hydrogen bonding.
  • 7-Methoxybenzofuran Moiety
    Substituent positioning critically influences bioactivity:

    • 7-Methoxy Group : Electron-donating effects stabilize radical intermediates in antimicrobial action while improving solubility through hydrogen bonding.
    • Benzofuran Ring : The fused oxygen heterocycle provides rigidity, reducing entropic penalties during target binding compared to flexible alkyl chains.
  • 1,3,4-Oxadiazole Linker
    This five-membered ring serves multiple functions:

    • Metabolic Resistance : Replaces labile ester groups, resisting first-pass hydrolysis.
    • Dipole Alignment : Orients the benzamide and benzofuran moieties for optimal interactions with adjacent protein subpockets.

Structural Comparison to Reference Compounds

Feature Target Compound PARP-1 Inhibitor Sigma Ligand
Halogenation Pattern 2,5-Dichloro 4-Fluoro 3-Bromo
Heterocyclic Bridge 1,3,4-Oxadiazole Piperazine Ethylene Diamine
Solubility Modifier 7-Methoxybenzofuran Carboxylic Acid Hydroxyl Group

This comparative analysis underscores the innovative hybridization approach in the target molecule, merging the metabolic stability of oxadiazoles with the dual bioactivity of benzamides and benzofurans.

Propriétés

IUPAC Name

2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O4/c1-25-13-4-2-3-9-7-14(26-15(9)13)17-22-23-18(27-17)21-16(24)11-8-10(19)5-6-12(11)20/h2-8H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGTYSZRLRGIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate phenol derivatives.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced via cyclization reactions involving hydrazides and carboxylic acids.

    Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole moieties with the benzamide backbone under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Applications De Recherche Scientifique

2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mécanisme D'action

The mechanism of action of 2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Substituted Benzamide Derivatives

  • M410-0004 (2,5-dichloro-N-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiophen-3-yl]benzamide) :
    • Molecular Formula : C₁₅H₁₁Cl₂N₃O₂S
    • Molecular Weight : 368.24 g/mol
    • Key Features : Replaces the benzofuran group with a thiophene ring and incorporates a methyl-substituted oxadiazole. The thiophene’s sulfur atom may alter electronic properties compared to the oxygen-rich benzofuran in the target compound.
  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) :
    • Key Features : Includes a sulfamoyl group and a 4-methoxyphenylmethyl substituent. The sulfamoyl moiety enhances solubility, while the methoxy group mimics the target compound’s 7-methoxybenzofuran in electron-donating effects.

Benzofuran/Oxadiazole Hybrids

  • Compounds 5f–5i (): General Structure: Feature dibenzylamino or benzyl(alkyl)amino groups linked to oxadiazole via methylene bridges. Key Differences: Lack halogenation (e.g., dichloro groups) but incorporate aliphatic chains (e.g., ethyl, methyl) that increase flexibility. These compounds exhibit yields of 82–86%, suggesting synthetic accessibility compared to the target compound.

Functional Group Analysis

Compound Oxadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 7-Methoxybenzofuran 2,5-Dichlorophenyl ~450 (estimated) High lipophilicity, potential bioactivity
M410-0004 5-Methylthiophene 2,5-Dichlorophenyl 368.24 Thiophene enhances π-conjugation
LMM5 4-Methoxyphenylmethyl Sulfamoyl-benzyl(methyl) ~500 (estimated) Sulfamoyl group improves solubility
5f–5i Aryl/alkylamino-methylene Aldehyde-functionalized phenyl ~400–420 Flexible aliphatic chains, high yields

Activité Biologique

2,5-Dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dichloro Group : Enhances reactivity and potential interaction with biological targets.
  • Benzofuran Moiety : Known for various pharmacological properties.
  • Oxadiazole Ring : Contributes to the compound's bioactivity through potential interactions with enzymes and receptors.
PropertyValue
IUPAC NameThis compound
Molecular Weight410.23 g/mol
CAS Number922017-58-1

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. The mechanism may involve modulation of signaling pathways related to apoptosis and cell cycle regulation.

Case Study: Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • MDA-MB-231 (breast cancer) : IC50 values indicate significant inhibition of cell growth.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits proliferation in cancer cell lines (IC50 values vary)
Anti-inflammatoryModulates inflammatory cytokines (e.g., TNF-alpha)
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Comparative Analysis with Similar Compounds

When compared to other compounds in its class, such as other oxadiazole derivatives and benzofuran-based agents, this compound shows unique properties due to its specific functional groups.

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound ABenzofuran + OxadiazoleModerate anticancer
Compound BThiophene DerivativeHigh anti-inflammatory
2,5-Dichloro-N-[5-(7-methoxy... Dichloro + Methoxy + Benzofuran + Oxadiazole Significant anticancer and anti-inflammatory

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodology :

  • Step 1 : Synthesize the benzofuran core via cyclization of substituted phenols with chloroacetone under acidic conditions, as described for similar benzofuran derivatives .
  • Step 2 : Construct the 1,3,4-oxadiazole ring by coupling the benzofuran intermediate with a thiocarbazide derivative, followed by oxidative cyclization using iodine or H₂O₂ .
  • Step 3 : Perform amide coupling between the oxadiazole intermediate and 2,5-dichlorobenzoyl chloride in anhydrous pyridine, a solvent known to enhance reaction efficiency in analogous benzamide syntheses .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from methanol to achieve >95% purity, with HPLC validation (C18 column, acetonitrile/water gradient) .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Analytical Workflow :

  • NMR : Assign peaks for the benzofuran (δ 6.8–7.5 ppm), oxadiazole (δ 8.1–8.3 ppm), and dichlorobenzamide (δ 7.3–7.6 ppm) moieties. Compare with literature data for structurally related compounds .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with expected [M+H]⁺ ion matching the theoretical mass (±2 ppm).
  • X-ray Crystallography : Resolve crystal structure using SHELX software (SHELXL for refinement), focusing on hydrogen bonding (e.g., N–H⋯O interactions) and π-stacking between aromatic rings .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against enzyme targets?

  • Approach :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like histone deacetylases (HDACs), given structural similarities to benzofuran-based HDAC inhibitors .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories, analyzing binding free energy (MM-PBSA) and key residues (e.g., Asp-His charge-relay systems) .
  • Validation : Cross-reference computational results with enzymatic assays (e.g., fluorometric HDAC inhibition assays) to resolve discrepancies between predicted and observed IC₅₀ values .

Q. What strategies resolve contradictions between compound purity and observed bioactivity in vitro?

  • Troubleshooting Workflow :

  • Purity Reassessment : Re-analyze batches via HPLC-MS to detect trace impurities (e.g., unreacted oxadiazole precursors or degradation products) that may antagonize activity .
  • Counterion Effects : Test hydrochloride or trifluoroacetate salts, as ionic forms can alter solubility and membrane permeability .
  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation of the methoxy group), prompting structural modifications .

Q. How do crystal packing forces influence the compound’s physicochemical properties?

  • Crystallographic Analysis :

  • Hydrogen Bonding : Map intermolecular interactions (e.g., N–H⋯N/O) using Mercury software. For example, centrosymmetric dimers observed in related benzamide-thiazole derivatives stabilize crystal lattices .
  • Solubility Prediction : Correlate crystal density (from CIF files) with experimental solubility in DMSO/PBS. High-density crystals typically exhibit lower solubility .
  • Thermal Stability : Perform DSC/TGA to link melting points (e.g., >250°C) with robust intermolecular forces, ensuring formulation compatibility for long-term storage .

Methodological Considerations

Q. What experimental controls are critical when evaluating this compound’s stability under varying pH conditions?

  • Design :

  • Buffer Systems : Test stability in PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) at 37°C for 24–72 hours.
  • Analytical Controls : Include UV-vis spectroscopy (λmax tracking) and LC-MS to detect hydrolysis products (e.g., free benzofuran or oxadiazole fragments) .
  • Statistical Validation : Use triplicate samples and ANOVA to confirm significance of degradation rates across pH levels.

Q. How can SAR studies optimize the dichlorobenzamide moiety for enhanced target selectivity?

  • SAR Framework :

  • Substitution Patterns : Synthesize analogs with mono-/tri-chloro or fluoro substituents to probe halogen bonding preferences in hydrophobic enzyme pockets .
  • Bioisosteres : Replace chlorine with trifluoromethyl or cyano groups to assess steric/electronic effects on binding affinity .
  • Activity Cliffs : Identify abrupt changes in potency (e.g., 10-fold differences) using dose-response curves, highlighting critical substituent positions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.